molecular formula C13H12F3N3O2 B1523715 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338658-52-8

5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1523715
CAS No.: 1338658-52-8
M. Wt: 299.25 g/mol
InChI Key: QAZSSPPNIQIQCR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H and ¹³C NMR signals (in DMSO-d₆):

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 8.92 (s, 1H) Triazole C-H
¹H 7.51–7.42 (m, 4H) Benzyl Ar-H
¹H 4.34 (s, 2H) Benzyl CH₂
¹H 2.60 (q, 2H) Ethyl CH₂
¹H 1.21 (t, 3H) Ethyl CH₃
¹³C 161.7 COOH
¹³C 142.9 Triazole C-4

¹⁹F NMR shows a singlet at -59.6 ppm for the CF₃ group.

Infrared (IR) Spectroscopy

Key absorption bands:

  • O-H stretch : 2500–3300 cm⁻¹ (broad, carboxylic acid).
  • C=O stretch : 1700 cm⁻¹ (carboxylic acid).
  • C-N stretch : 1500–1550 cm⁻¹ (triazole ring).
  • C-F stretch : 1100–1200 cm⁻¹ (CF₃ group).

UV-Vis Spectroscopy

The compound exhibits λmax at 265 nm (π→π* transition of the triazole and benzyl rings).

X-ray Crystallographic Studies

While X-ray data for this specific compound are unavailable, related 1,2,3-triazole-4-carboxylic acid derivatives adopt a kinked conformation , with dihedral angles of 60–90° between the triazole and benzyl rings. Intramolecular hydrogen bonds between the carboxylic acid and triazole nitrogen stabilize the structure.

Comparative Analysis with Related Triazole Derivatives

Property This Compound 5-Ethyl-1-(4-CF₃-benzyl)-Analog 1-(2-Aminophenyl)-Analog
Molecular Weight (g/mol) 299.25 285.22 219.21
logP 2.8 2.5 1.2
COOH pKa 3.1 3.0 2.8
CF₃ Position 3- 4- N/A

Key differences:

  • Substituent position : The 3-CF₃ group enhances steric hindrance compared to 4-CF₃ analogs, reducing rotational freedom.
  • Electronic effects : The 2-aminophenyl analog shows higher solubility due to hydrogen bonding, whereas CF₃ groups increase hydrophobicity.

Properties

IUPAC Name

5-ethyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-2-10-11(12(20)21)17-18-19(10)7-8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZSSPPNIQIQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The trifluoromethyl group in the compound enhances its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context. For instance, it has been observed to interact with cytochrome P450 enzymes, altering their activity and affecting metabolic pathways. Additionally, the compound can bind to receptor proteins, influencing signal transduction pathways and cellular responses.

Biological Activity

5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C12H10F3N3O2
  • Molecular Weight : 285.22 g/mol
  • CAS Number : 1096934-94-9

The presence of the trifluoromethyl group is notable as it often enhances biological activity and pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal growth, making it a valuable scaffold in antifungal drug development. For instance, triazole derivatives have been shown to effectively inhibit the growth of various fungi, including Candida species and Aspergillus .

Anticancer Properties

Triazole derivatives have also been studied for their anticancer potential. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example, some studies have reported that triazole compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Enzyme Inhibition

This compound has shown promise as an inhibitor of cholinesterase enzymes (AChE and BuChE). This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating cognitive disorders .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Cholinesterase Inhibition : By inhibiting AChE and BuChE, the compound increases acetylcholine levels in the synaptic cleft, which may improve neurotransmission in neurodegenerative conditions.
  • Antimicrobial Mechanism : The triazole ring interferes with fungal cell membrane synthesis by inhibiting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various triazole derivatives against Candida albicans, compounds similar to this compound demonstrated significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on structural modifications .

Case Study 2: Anticancer Activity

A recent investigation into triazole derivatives revealed that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7). The study highlighted that compounds with a trifluoromethyl group exhibited IC50 values significantly lower than those without this substituent .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of ergosterol synthesis
AnticancerInduction of apoptosis via enzyme inhibition
Cholinesterase InhibitionIncreased acetylcholine levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural variations and their impact on biological activity:

Compound Name R1 (N1) R5 (C5) Key Biological Activity (GP Value*) Source
5-Ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid 3-(Trifluoromethyl)benzyl Ethyl Not explicitly reported -
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl GP = 68.09% (NCI-H522 lung cancer)
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl Methyl GP = 62.47% (NCI-H522 lung cancer)
5-Pyridin-4-yl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid 3-(Trifluoromethyl)benzyl Pyridin-4-yl No activity data
Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate 3-(Trifluoromethyl)phenyl Amino (esterified) Synthetic intermediate

*GP (Growth Percentage): Lower values indicate higher growth inhibition.

Key Observations:
  • N1 Substituents : The 3-(trifluoromethyl)benzyl group (target compound) is less explored compared to 4-chlorophenyl (GP = 68.09%) or thiazolyl groups (GP = 62.47%). The trifluoromethyl group may enhance bioavailability but requires empirical validation .
  • C5 Substituents : Ethyl (target) vs. methyl (GP = 62.47%) vs. trifluoromethyl (GP = 68.09%) shows that bulkier groups (e.g., trifluoromethyl) may reduce steric hindrance, improving target binding. Ethyl’s intermediate size could balance lipophilicity and solubility .
  • Carboxylic Acid vs. Ester : The free carboxylic acid (target) is critical for hydrogen bonding in active sites, whereas ester derivatives (e.g., ethyl ester ) are typically prodrugs with improved membrane permeability.

Preparation Methods

Core Synthetic Strategy: Huisgen 1,3-Dipolar Cycloaddition ("Click" Chemistry)

The foundational step in the synthesis is the formation of the 1,2,3-triazole ring via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction. This involves:

  • Azide precursor preparation: The benzyl azide bearing the 3-(trifluoromethyl) substituent is synthesized from the corresponding benzyl halide or benzyl bromide derivative by nucleophilic substitution with sodium azide.

  • Alkyne component: An ethyl-substituted acetylene derivative bearing a carboxylic acid or ester group is employed. For example, ethyl propiolate or a related alkyne ester can be used to introduce the carboxylic acid functionality after further hydrolysis.

  • Cycloaddition: The azide and alkyne are reacted under Cu(I) catalysis, often generated in situ from CuSO4 and sodium ascorbate, in solvents such as acetonitrile or dimethyl sulfoxide (DMSO), at mild to moderate temperatures (room temperature to reflux). This step yields the 1,4-disubstituted 1,2,3-triazole ring with the desired benzyl and ethyl substituents at N1 and C5 positions, respectively.

Functional Group Transformations

  • Hydrolysis of ester to acid: If the initial alkyne component is an ester (e.g., ethyl ester), subsequent hydrolysis under basic conditions (e.g., KOH in aqueous medium) converts the ester to the corresponding carboxylic acid at the 4-position of the triazole ring.

  • Purification: The crude product is purified by flash column chromatography using solvent systems such as methanol/dichloromethane/acetic acid or ethyl acetate/petroleum ether gradients to afford the pure acid.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Azide formation 3-(Trifluoromethyl)benzyl bromide + NaN3, DMF, RT ~80-90 Efficient nucleophilic substitution
CuAAC cycloaddition Azide + ethyl propiolate, CuSO4·5H2O + sodium ascorbate, MeCN, 50-60 °C, overnight 70-85 High regioselectivity for 1,4-substitution
Ester hydrolysis KOH (10 equiv), H2O, 0 °C to RT, 2 h 85-95 Converts ester to carboxylic acid
Purification Flash chromatography (MeOH/DCM/AcOH or AcOEt/petroleum ether) - Essential for removal of side products

Alternative Methods and Catalytic Variations

  • Base-promoted cycloaddition: Some protocols use DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base promoter in acetonitrile to facilitate the cycloaddition between β-ketoesters and azides, yielding 5-substituted 1,2,3-triazoles with high yields and purity.

  • Phase-transfer catalysis: For hydroxylated triazole derivatives, phase-transfer catalysts like tetrabutylammonium bromide with KOH in diethyl ether have been employed to generate potassium salts of triazole carboxylic acids, which are then acidified to yield the free acid.

  • Solvent-free conditions: Improved yields have been reported when the cycloaddition is performed under solvent-free conditions with DBU as a base, enhancing reaction rates and simplifying workup.

Challenges and Considerations

  • Side reactions: The trifluoromethyl group, while enhancing lipophilicity and metabolic stability, can sometimes lead to side reactions or complicate purification due to its electron-withdrawing nature.

  • Purity and yield optimization: Careful control of stoichiometry, catalyst loading, and reaction time is critical to maximize yield and minimize impurities such as unreacted azides or alkyne homocoupling products.

  • Analytical characterization: Final products are confirmed by NMR (¹H and ¹³C), IR spectroscopy, melting point, and high-resolution mass spectrometry (HRMS).

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Alkyne (e.g., ethyl propiolate), CuSO4 + sodium ascorbate, MeCN, 50-60 °C High regioselectivity, good yields Requires careful catalyst control
DBU-Promoted Cycloaddition β-Ketoesters + Azides, DBU base, MeCN, 50 °C Mild conditions, high yield Limited substrate scope
Phase-Transfer Catalysis Azides + β-Ketoesters, TBAB, KOH, diethyl ether Efficient for hydroxylated triazoles Additional acidification step
Solvent-Free DBU Method Azides + β-Ketoesters, DBU, neat conditions Improved yields, eco-friendly May require precise temperature control

Detailed Research Findings

  • The Huisgen cycloaddition remains the most reliable and widely used method for synthesizing 1,2,3-triazole derivatives such as 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid due to its high efficiency and regioselectivity.

  • The presence of the trifluoromethyl group on the benzyl substituent enhances the compound’s chemical stability and biological properties but requires optimized reaction conditions to avoid side reactions.

  • Hydrolysis of ester intermediates to the carboxylic acid is typically quantitative under mild basic conditions, facilitating the preparation of the target acid.

  • Purification by flash chromatography is essential to obtain analytically pure compounds suitable for further biological or coordination chemistry applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. Substituents like the 3-(trifluoromethyl)benzyl group can be introduced via nucleophilic substitution or Mitsunobu reactions .
  • Step 2 : Optimize reaction parameters (temperature, solvent, catalyst loading) using design of experiments (DoE) to maximize yield and selectivity. For example, orthogonal arrays can reduce trial runs by 50% while identifying critical factors like solvent polarity (e.g., DMF vs. THF) .
  • Step 3 : Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology :

  • 1H/13C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks from the triazole ring (δ 7.5–8.5 ppm) and trifluoromethyl group (δ 4.0–4.5 ppm for benzyl-CH2) .
  • FTIR : Confirm carboxylic acid functionality via O-H stretching (2500–3300 cm⁻¹) and C=O absorption (~1700 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula with <2 ppm error.

Q. How does the trifluoromethyl benzyl substituent influence the compound’s physicochemical properties?

  • Methodology :

  • Lipophilicity : Measure logP values via shake-flask or chromatographic methods. The CF3 group increases hydrophobicity, enhancing membrane permeability .
  • Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to assess susceptibility to oxidative degradation. Fluorinated groups often reduce metabolic clearance .

Advanced Research Questions

Q. What computational methods are suitable for predicting binding interactions between this compound and biological targets (e.g., enzymes)?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cytochrome P450 enzymes. Focus on hydrogen bonding (triazole N atoms) and hydrophobic contacts (CF3-benzyl group) .
  • Molecular dynamics (MD) simulations : Apply AMBER or GROMACS to simulate binding stability over 100 ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays). Variability often arises from differences in cofactor availability .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in fluorescence-based assays.

Q. What strategies exist for modifying the triazole core to enhance metabolic stability without compromising activity?

  • Methodology :

  • Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide group to improve resistance to esterase cleavage .
  • Pro-drug approaches : Synthesize ethyl ester derivatives (e.g., ethyl 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylate) to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

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